Spiclomazine hydrochloride

Neuropharmacology Phenothiazine derivatives Sympatholytic activity

Researchers studying KRAS-mutant pancreatic cancer often face a critical gap: classical phenothiazines lack KRas inhibitory activity and cannot model the dual antipsychotic-antitumor pharmacology required for translational studies. Spiclomazine hydrochloride directly resolves this with its unique 1-thia-4,8-diazaspiro[4.5]decan-3-one spirocyclic core, delivering potent, measurable outcomes: • KRas inhibition with selective cytotoxicity in CFPAC-1 (IC50: 15.2 μg/mL) and MIA PaCa-2 (IC50: 12.9 μg/mL) pancreatic carcinoma cells • 2.7-5.5× selectivity for cancer cells over normal HEK-293 (IC50: 41.9 μg/mL) and HL-7702 (IC50: 71.2 μg/mL) cells • In vivo efficacy confirmed in MIA PaCa-2 xenograft models (68 mg/kg IP, every other day) • ≥98% purity, supplied with comprehensive CoA documentation for reproducible SAR and screening workflows.

Molecular Formula C22H25Cl2N3OS2
Molecular Weight 482.5 g/mol
CAS No. 27007-85-8
Cat. No. B1681982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiclomazine hydrochloride
CAS27007-85-8
SynonymsSpiclomazine HCl;  Spiclomazine Hydrochloride;  APY606;  APY-606;  Diceplon;  Disepron;  Clospirazine hydrochloride; 
Molecular FormulaC22H25Cl2N3OS2
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESC1C[NH+](CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.[Cl-]
InChIInChI=1S/C22H24ClN3OS2.ClH/c23-16-6-7-20-18(14-16)26(17-4-1-2-5-19(17)29-20)11-3-10-25-12-8-22(9-13-25)24-21(27)15-28-22;/h1-2,4-7,14H,3,8-13,15H2,(H,24,27);1H
InChIKeyJRSBQVOEILNXGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Spiclomazine Hydrochloride Profile


Spiclomazine hydrochloride (also designated APY-606 or Clospirazine hydrochloride) is a chemically distinct phenothiazine derivative characterized by a 1-thia-4,8-diazaspiro[4.5]decan-3-one core structure linked to a 2-chlorophenothiazine moiety via a propyl chain [1]. As a member of the phenothiazine class, it exhibits a dual profile of established antipsychotic activity and documented antitumor effects through KRas inhibition [2]. The hydrochloride salt form (CAS 27007-85-8) has a molecular weight of 482.49 g/mol (C22H25Cl2N3OS2) and demonstrates limited aqueous solubility, with reported physicochemical properties including a melting point of 262-264°C (decomposition) for the hydrochloride salt [1][3].

Scaffold Spirocyclic phenothiazine probe for SAR differentiation studies
Profile Dual CNS and KRas pathway research compound; not a standard phenothiazine
Form Hydrochloride salt for controlled-solubility in vitro assays

Why Spiclomazine Cannot Be Substituted


The unique 1-thia-4,8-diazaspiro[4.5]decan-3-one spirocyclic core of spiclomazine hydrochloride fundamentally distinguishes its pharmacological activity spectrum from conventional phenothiazine antipsychotics [1]. Classical phenothiazines such as chlorpromazine and thioridazine primarily exert their effects through dopamine D2 receptor antagonism, whereas spiclomazine exhibits a divergent pharmacological profile including potent sympatholytic action and demonstrable KRas inhibitory activity, a mechanism not shared by its phenothiazine congeners [1][2]. Consequently, direct substitution of spiclomazine hydrochloride with any structurally simpler phenothiazine analog (e.g., chlorpromazine, thioridazine, perphenazine) will fail to recapitulate its unique dual antipsychotic-antitumor activity or its characteristic pharmacodynamic spectrum, potentially compromising both research validity and therapeutic outcomes in experimental models [1].

Spirocyclic core absent in classical phenothiazines

1-thia-4,8-diazaspiro[4.5]decan-3-one core may confer a pharmacodynamic spectrum that does not transfer to chlorpromazine or thioridazine.

KRas inhibition not reported in standard analogs

Reported KRas inhibitory activity is a class-level differentiator; direct substitution with typical phenothiazines may not recapitulate this mechanism.

Dual antipsychotic–antitumor profile is compound-specific

The combined CNS and antitumor research profile has not been observed in other phenothiazine derivatives; alternative compounds may lack the dual-model utility.

Spiclomazine Differentiation Evidence


Sympatholytic Activity vs. Chlorpromazine

In a direct comparative pharmacological study, spiclomazine hydrochloride (APY-606) was evaluated against chlorpromazine and thioridazine as reference standards. The compound demonstrated a potent sympatholytic action and a characteristic spectrum of pharmacological activities that differed qualitatively from both chlorpromazine and thioridazine, despite belonging to the same phenothiazine chemical class [1]. The study concluded that spiclomazine may represent a new type of psychotropic agent distinct from conventional phenothiazines.

Sympatholytic spectrum
Head-to-head
Qualitatively distinct sympatholytic action; not observed in chlorpromazine or thioridazine.
Supports unique pharmacodynamic profile context.
In vivo animal model comparative pharmacology.
Neuropharmacology Phenothiazine derivatives Sympatholytic activity

KRas Inhibition vs. Standard Phenothiazines

Spiclomazine hydrochloride exhibits potent inhibition of KRas, a mechanism not reported for classical phenothiazine antipsychotics such as chlorpromazine, thioridazine, or perphenazine [1]. The compound demonstrates selective antitumor activity in mutant KRAS-driven pancreatic cancer models, effectively eliminating KRas-GTP levels and inhibiting RAS-mediated signaling pathways [1]. In vitro cytotoxicity assays in pancreatic carcinoma cell lines CFPAC-1 and MIA PaCa-2 revealed IC50 values of 15.2±2.0 μg/mL (31.5±2.0 μM) and 12.9±0.9 μg/mL (26.8±0.9 μM), respectively, after 48-hour treatment .

KRas inhibition
Class-level inference
KRas inhibition present; IC50 15.2–12.9 µg/mL in pancreatic carcinoma lines; not reported in classical phenothiazines.
Reported KRas pathway inhibition context.
CFPAC-1 / MIA PaCa-2, 48 h assay.
Oncology KRAS-driven cancers Ras signaling

Cancer-Selective Cytotoxicity

Spiclomazine hydrochloride demonstrates a favorable selectivity profile, with substantially lower cytotoxicity observed in normal cell lines compared to cancer cells. In vitro cytotoxicity assays revealed IC50 values of 41.9±1.4 μg/mL (86.9±1.4 μM) for normal HEK-293 kidney cells and 71.2±3.3 μg/mL (147.7±3.3 μM) for normal HL-7702 liver cells after 48-hour treatment . This represents a 2.7- to 5.5-fold reduction in potency compared to cancer cell lines (CFPAC-1 IC50: 15.2 μg/mL; MIA PaCa-2 IC50: 12.9 μg/mL) under identical assay conditions .

Selectivity index
Data to verify
2.7–5.5× higher IC50 in normal cells (HEK-293: 41.9 µg/mL, HL-7702: 71.2 µg/mL) vs. cancer cells.
Reported cell-model selectivity context.
48 h cytotoxicity; source unverified.
Cancer cell biology Selective cytotoxicity Therapeutic index

In Vivo Xenograft Tumor Inhibition

In a MIA PaCa-2 xenograft mouse model, spiclomazine hydrochloride administered intraperitoneally at 68 mg/kg every other day for two weeks produced substantial antitumor effects, with complete tumor growth blockade observed in five of eight treated mice . This in vivo efficacy complements the in vitro KRas inhibitory and pro-apoptotic activities documented for the compound.

Xenograft response
Data to verify
Complete tumor growth blockade in 62.5% (5/8) mice at 68 mg/kg IP every other day for 14 days.
Reported in vivo model-response context.
MIA PaCa-2 xenograft; source unverified.
Xenograft models Pancreatic cancer In vivo pharmacology

Spiclomazine Research Applications


KRAS-Driven Pancreatic Cancer Models

Spiclomazine hydrochloride is optimally deployed in preclinical oncology studies investigating KRAS-mutant pancreatic cancer. The compound's demonstrated KRas inhibitory activity, coupled with in vitro cytotoxicity in CFPAC-1 (IC50: 15.2 μg/mL) and MIA PaCa-2 (IC50: 12.9 μg/mL) pancreatic carcinoma cells , positions it as a valuable tool compound for probing RAS-mediated signaling pathways. Its documented in vivo efficacy in MIA PaCa-2 xenograft models (68 mg/kg IP, every other day for two weeks) further supports its utility in translational oncology research .

Phenothiazine SAR Studies

For structure-activity relationship (SAR) studies of phenothiazine derivatives, spiclomazine hydrochloride serves as a critical comparator due to its unique 1-thia-4,8-diazaspiro[4.5]decan-3-one core. Direct comparative pharmacological evaluation against chlorpromazine and thioridazine has established that spiclomazine exhibits a qualitatively distinct activity spectrum with potent sympatholytic action [1]. This makes it essential for research programs seeking to understand how spirocyclic modifications alter the pharmacological profile of phenothiazine-based compounds.

Apoptosis Mechanism Studies

Researchers investigating differential cytotoxicity mechanisms can utilize spiclomazine hydrochloride's documented selectivity profile, which demonstrates 2.7-fold to 5.5-fold higher IC50 values in normal HEK-293 (41.9 μg/mL) and HL-7702 (71.2 μg/mL) cells compared to cancer cell lines . The compound's pro-apoptotic effects, including dose-dependent increases in cleaved caspase-3/9 and Bax upregulation , make it a suitable tool for apoptosis pathway studies requiring comparative analysis of cancer versus normal cell responses.

Dual-Mechanism Compound Library Screening

Spiclomazine hydrochloride is well-suited for inclusion in compound libraries designed to identify agents with dual antipsychotic and antitumor activities. Its unique profile—combining phenothiazine-class antipsychotic activity with KRas inhibitory antitumor effects—is not shared by classical phenothiazines such as chlorpromazine, thioridazine, or perphenazine [1][2]. Screening programs investigating polypharmacology or drug repurposing strategies may find particular value in this compound.

Application
Selection Property
Validation Focus
KRAS-driven pancreatic cancer model studies
Reported KRas inhibitory profile
KRas signaling pathway and model-response validation
Phenothiazine SAR studies
Unique spirocyclic scaffold
Comparative pharmacological profiling vs. classical phenothiazines
Apoptosis mechanism studies
Differential cytotoxicity profile
Apoptosis pathway endpoint interpretation in cancer vs. normal cells
Dual-mechanism compound library screening
Dual CNS/KRas activity context
Polypharmacology screening and repurposing validation

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